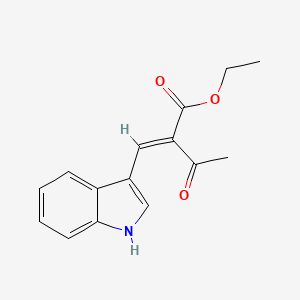![molecular formula C19H22N2OS B5719988 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTP belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine oxidase (MAO) enzymes.
作用機序
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine acts as a potent inhibitor of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine increases the levels of these neurotransmitters in the brain, leading to improved neurotransmission and neuroprotection.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved neurotransmission. 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is its potent inhibitory activity against monoamine oxidase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is its toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine. One area of research is the development of novel 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine derivatives with improved therapeutic properties and reduced toxicity. Another area of research is the investigation of the potential use of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to elucidate the exact mechanisms underlying the neuroprotective effects of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine.
In conclusion, 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its potent inhibitory activity against monoamine oxidase enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. However, its toxicity can limit its use in certain experiments, and further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
合成法
The synthesis of 1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine involves the reaction of 1-(4-methylphenyl)thioacetyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
科学的研究の応用
1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. The compound has been shown to have neuroprotective effects and can prevent the degeneration of dopaminergic neurons in the brain.
特性
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDFWVDOGDXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-(p-tolylthio)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)

![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)


![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)